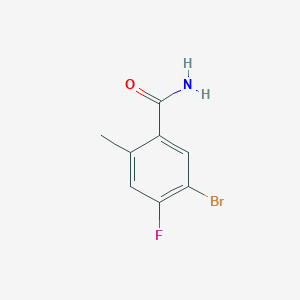

5-溴-4-氟-2-甲基苯甲酰胺

描述

5-Bromo-4-fluoro-2-methylbenzamide (5-BFMA) is an important intermediate in the synthesis of various heterocyclic compounds. It is a versatile building block for the synthesis of a variety of compounds and has been used extensively in scientific research as a tool for studying biological processes. 5-BFMA is a fluorinated benzamide derivative that has been used in a number of different applications, such as in the synthesis of pharmaceuticals and agrochemicals, and as a tool for studying biochemical and physiological processes.

科学研究应用

治疗疾病的新型晶体形式:Norman(2008)的研究讨论了与5-溴-4-氟-2-甲基苯甲酰胺密切相关的化合物的特定晶体形式,用作NK1/NK2拮抗剂。这些形式被用于治疗哮喘、胃肠疾病、疼痛和抑郁症 (Norman, 2008)。

动物模型中的抗精神病样效应:Satoh等人(2009)确定了一种结构与5-溴-4-氟-2-甲基苯甲酰胺类似的化合物作为有效的mGluR1拮抗剂。该化合物在大鼠中表现出优异的亚型选择性、良好的药代动力学特性,并在几种动物模型中显示出强效的抗精神病样效应 (Satoh et al., 2009)。

mGluR1的潜在PET配体:Yamasaki等人(2011)致力于开发用于成像代谢型谷氨酸受体亚型1(mGluR1)的PET配体。他们合成的与5-溴-4-氟-2-甲基苯甲酰胺有关的化合物在mGluR1的体内评估中显示出有希望的结果 (Yamasaki et al., 2011)。

芳胺寡聚物中的分子内氢键:Galan等人(2009)对包括邻氟-N-甲基苯甲酰胺在内的化合物的构象行为进行了研究。他们发现邻位的-F取代基可以微调寡聚物骨架的刚度,影响其形状和柔韧性 (Galan et al., 2009)。

氟苯甲酰胺的抗菌活性:Desai等人(2013)对氟苯甲酰胺进行了研究,其中包括5-溴-4-氟-2-甲基苯甲酰胺,揭示了它们作为抗菌剂的潜力。他们合成了新的衍生物,并发现它们对各种细菌和真菌菌株有效 (Desai et al., 2013)。

取代N-甲基苯甲酰胺类似物的合成:Huang等人(2004)对N-甲基苯甲酰胺类似物进行了研究,这些类似物与5-溴-4-氟-2-甲基苯甲酰胺有关,展示了它们作为神经激肽-2受体拮抗剂的用途。这些化合物显示出强效的拮抗活性,并可能在相关疗法中有用 (Huang et al., 2004)。

手性固定相用于对映分离:Chankvetadze等人(1997)探讨了纤维素和直链淀粉的取代苯基氨甲酸酯,包括与5-溴-4-氟-2-甲基苯甲酰胺有关的化合物,作为高效液相色谱中的手性固定相。他们发现这些衍生物显示出优异的手性识别能力 (Chankvetadze et al., 1997)。

铁催化的氟化反应:Groendyke等人(2016)描述了一种由铁介导的温和的酰胺导向氟化过程,使用N-氟-2-甲基苯甲酰胺。这种反应展示了广泛的底物范围和官能团容忍性,表明在化学合成中具有潜在应用 (Groendyke et al., 2016)。

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 5-Bromo-4-fluoro-2-methyl-benzamide involves several chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . The compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical .

Biochemical Pathways

Benzylic compounds are known to influence a variety of biochemical pathways due to their interactions with different enzymes and receptors .

Result of Action

Similar compounds have been used as reagents to synthesize other compounds, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides . These synthesized compounds have shown potential as anti-obesity agents and cyclin-dependent kinase inhibitors .

属性

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAPRGRPPWATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-methyl-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)